4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate
Overview
Description
4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with butyl and methyl groups, and a benzoate moiety substituted with three methoxy groups. The compound’s molecular formula is C24H26O7, and it has a molecular weight of 426.459 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate typically involves the esterification of 4-butyl-8-methyl-2-oxo-2H-chromen-7-ol with 3,4,5-trimethoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogenation reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, thereby modulating biochemical pathways involved in inflammation, cell proliferation, and apoptosis . The presence of methoxy groups enhances its ability to interact with hydrophobic pockets in proteins, increasing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4,5-trimethoxybenzoate: A structurally related compound with similar methoxy substitutions on the benzoate moiety.
8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate: Another derivative with an acetyl group instead of a butyl group.
Uniqueness
4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 3,4,5-trimethoxybenzoate is unique due to the presence of both butyl and methyl groups on the chromen-2-one core, which can influence its chemical reactivity and biological activity. The combination of these substituents with the trimethoxybenzoate moiety provides a distinct profile in terms of solubility, stability, and interaction with biological targets .
Properties
IUPAC Name |
(4-butyl-8-methyl-2-oxochromen-7-yl) 3,4,5-trimethoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O7/c1-6-7-8-15-13-21(25)31-22-14(2)18(10-9-17(15)22)30-24(26)16-11-19(27-3)23(29-5)20(12-16)28-4/h9-13H,6-8H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJSXNWAVHKKLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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